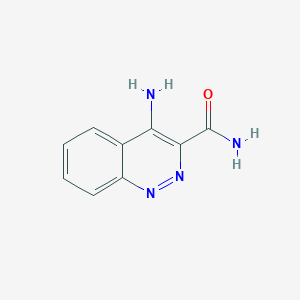

4-Aminocinnoline-3-carboxamide

説明

Significance of Cinnoline (B1195905) Scaffolds in Drug Discovery and Development

The cinnoline nucleus, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridazine (B1198779) ring (1,2-benzodiazine), is a privileged scaffold in medicinal chemistry. mdpi.comnih.gov Cinnoline and its derivatives are recognized for their wide array of pharmacological activities, making them attractive for drug discovery and development. nih.govscispace.com The presence of two adjacent nitrogen atoms in the six-membered ring imparts distinct chemical properties that allow for diverse interactions with various biological targets. pnrjournal.comresearchgate.net

The development of molecules based on the cinnoline framework has been a significant contribution to identifying lead compounds with optimized pharmacological properties. mdpi.comnih.gov Research has demonstrated that cinnoline derivatives possess a broad spectrum of biological activities, including:

Antibacterial and antifungal mdpi.comzenodo.org

Anticancer and antitumor ijper.orgresearchgate.net

Anti-inflammatory mdpi.com

Antimalarial ijper.orgmdpi.com

Anxiolytic mdpi.com

Analgesic mdpi.com

Compounds containing the cinnoline scaffold can interact with a variety of molecular targets, such as enzymes like cyclooxygenase-2, topoisomerases, and various protein kinases, as well as receptors like GABA A. nih.govzenodo.org This versatility has led to the development of commercially available drugs, such as the antibacterial agent Cinnoxacin. ijper.org The adaptability of the cinnoline structure allows for chemical modifications to fine-tune its pharmacokinetic and pharmacodynamic profiles, making it a valuable core for creating novel therapeutic agents. researchgate.net

Historical Context of 4-Aminocinnoline-3-carboxamide Research

While the broader family of cinnoline derivatives has been studied for many decades, specific and intensive research into this compound as a key intermediate gained significant momentum more recently. pnrjournal.comresearchgate.net Early investigations into derivatives of 4-amino-3-cinnolinecarboxylic acid, a related compound, showed that substitutions on the aromatic ring could lead to weak neuroleptic and sedative activities. researchgate.net

A pivotal moment in the research history of this compound was its identification through a fragment-based screening approach as an inhibitor of Bruton's tyrosine kinase (Btk). acs.orgrcsb.org Btk is a crucial enzyme in B-cell and myeloid cell activation pathways, making it a therapeutic target for autoimmune diseases and certain cancers. researchgate.net In this discovery process, the this compound fragment was identified and its binding mode within the ATP binding site of the Btk enzyme was characterized using X-ray co-crystallography. acs.orgrcsb.org This fragment served as the starting point for an extensive optimization program. rcsb.org The subsequent lead optimization efforts led to the discovery of potent and selective Btk inhibitors, such as GDC-0853, which demonstrated efficacy in preclinical models of inflammatory arthritis. acs.orgresearchgate.net This work highlighted the value of the this compound core in designing non-covalent kinase inhibitors. acs.org

Overview of Core Research Areas for this compound Derivatives

Building upon its potential as a versatile scaffold, research into derivatives of this compound has primarily focused on several key therapeutic areas. The structural features of this compound make it an ideal starting point for developing targeted inhibitors and antimicrobial agents.

One of the most prominent research areas is the development of Bruton's tyrosine kinase (Btk) inhibitors . Optimization of the initial this compound fragment led to the identification of highly potent and selective inhibitors. acs.org One such derivative, compound 194 , exhibited excellent inhibitory activity against Btk. mdpi.com These inhibitors are being investigated for their potential in treating autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus. researchgate.net

Another significant area of research is in the development of antimicrobial agents . Various substituted this compound derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. mdpi.comwisdomlib.org For instance, 7-substituted derivatives have shown moderate to good activity against a range of Gram-positive and Gram-negative bacteria. wisdomlib.org Similarly, the condensation of substituted 4-amino cinnoline 3-carboxamides with other chemical moieties has produced compounds with significant antimicrobial activity, particularly those with chloro and bromo substitutions. wisdomlib.org

Beyond these primary areas, the cinnoline scaffold, including the 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety which is structurally related, has been used to design c-Met inhibitors for cancer therapy. mdpi.com The research demonstrates the broad applicability of the this compound framework in medicinal chemistry.

Interactive Data Tables

Table 1: Research on this compound Derivatives as Btk Inhibitors

| Compound | Target | Key Findings | Reference |

| GDC-0853 | Bruton's tyrosine kinase (Btk) | Potent, selective, and non-covalent Btk inhibitor. Reduced paw swelling in a rat model of collagen-induced arthritis. acs.org | acs.orgresearchgate.net |

| Compound 194 | Bruton's tyrosine kinase (Btk) | Identified through fragment-based screening; showed excellent inhibitory activity against Btk. mdpi.com | mdpi.com |

Table 2: Research on this compound Derivatives as Antimicrobial Agents

| Derivative Class | Microbial Target | Key Findings | Reference |

| 7-substituted 4-aminocinnoline-3-carboxamides | Gram-positive and Gram-negative bacteria | Exhibited moderate to good antibacterial activity. wisdomlib.org | wisdomlib.org |

| Substituted cinnoline sulphonamide derivatives | P. aeruginosa, E. coli, B. subtilis, S. aureus, C. albicans, A. niger | Chloro and bromo substituted products showed significant antimicrobial activity. wisdomlib.org | wisdomlib.org |

| Substituted 4-(p-amino piperazine) cinnoline-3-carboxamides | Pathogenic bacteria and fungi | 6-chloro, 7-chloro, and 7-bromo substituted derivatives showed potent antimicrobial activity compared to standard drugs. researchgate.net | researchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-aminocinnoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c10-7-5-3-1-2-4-6(5)12-13-8(7)9(11)14/h1-4H,(H2,10,12)(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYPWSQPDXUBPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N=N2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384641 | |

| Record name | 3-Cinnolinecarboxamide, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38024-35-0 | |

| Record name | 3-Cinnolinecarboxamide, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Aminocinnoline 3 Carboxamide and Its Derivatives

Classical Synthetic Routes

The traditional synthesis of the 4-aminocinnoline-3-carboxamide scaffold is achieved through well-established protocols that involve building the bicyclic cinnoline (B1195905) ring from acyclic precursors. These methods often employ intramolecular cyclization and condensation reactions as key steps.

Intramolecular Cyclization Approaches

A primary strategy for forming the cinnoline ring is through intramolecular cyclization, where a bond is formed between two parts of a single molecule to create the ring system. This is frequently accomplished using aryl hydrazone intermediates, which are predisposed to cyclize under specific catalytic conditions.

The synthesis of the cinnoline ring system often proceeds through the cyclization of arylhydrazono compounds. A key intermediate, arylhydrazono(cyano)acetamide, is typically formed by reacting a diazonium salt (derived from a substituted aniline) with a compound containing an active methylene (B1212753) group, such as cyanoacetamide. pnrjournal.com This hydrazone intermediate then undergoes an intramolecular electrophilic substitution reaction to form the fused heterocyclic ring of the cinnoline core.

For instance, the synthesis of 7-chloro substituted this compound is achieved by treating 3-chlorophenylhydrazono(cyano)acetamide with a catalyst to induce cyclization. pnrjournal.com Similarly, various disubstituted (4-aminocinnolin-3-yl)-aryl-methanones can be synthesized in a one-step procedure from the corresponding aryl-hydrazonomalononitrile precursors. researchgate.net This approach highlights the versatility of using appropriately substituted hydrazones to generate a range of cinnoline derivatives.

Anhydrous aluminum chloride (AlCl₃) plays a crucial role as a Lewis acid catalyst in facilitating the intramolecular cyclization of aryl hydrazones to form the cinnoline ring. pnrjournal.comresearchgate.net This type of reaction is analogous to a Friedel-Crafts reaction. The aluminum chloride, being an electron-pair acceptor, coordinates with the hydrazone intermediate. quora.comquora.com This coordination increases the electrophilicity of the molecule, activating it for an intramolecular electrophilic attack on the aryl ring. researchgate.netoemchemical.com

The mechanism involves the AlCl₃ activating the azo group in the azo tautomer of the hydrazone, making it a stronger electrophile. researchgate.net The electron-rich aryl ring then acts as the nucleophile, attacking to close the ring and form a dihydrocinnoline (B15445986) intermediate. Subsequent dehydrogenation (aromatization) yields the final, stable cinnoline product. researchgate.net The use of anhydrous conditions is critical, as the presence of water would lead to the hydrolysis of aluminum chloride, rendering it inactive as a catalyst. quora.com

Condensation Reactions

Condensation reactions are fundamental to creating the necessary precursors for cinnoline synthesis. These reactions involve joining two molecules with the loss of a small molecule, such as water.

The synthesis of the key hydrazone intermediate often begins with a substituted aniline (B41778). The aniline is first converted into a diazonium salt through treatment with sodium nitrite (B80452) in the presence of a strong acid (diazotization). pnrjournal.com This highly reactive diazonium salt is then coupled with a compound containing an active methylene group, such as cyanoacetamide. pnrjournal.comresearchgate.net

This coupling reaction forms an arylhydrazono(cyano)acetamide derivative. pnrjournal.com This molecule contains both the aryl group from the starting aniline and the cyano and acetamide (B32628) functionalities that will ultimately become the 4-amino and 3-carboxamide groups of the target cinnoline, respectively, after cyclization and tautomerization. The versatility of this method allows for the introduction of various substituents onto the benzene (B151609) ring portion of the cinnoline by starting with appropriately substituted anilines.

Multi-step Synthesis Protocols

A common synthetic sequence is as follows:

Diazotization: A substituted aniline, such as sulphanilamide, is treated with sodium nitrite and a strong acid (e.g., concentrated HCl) at low temperatures (0-5°C) to produce the corresponding diazonium salt. pnrjournal.com

Coupling/Condensation: The resulting diazonium salt is immediately reacted with cyanoacetamide to form the key intermediate, an arylhydrazono(cyano)acetamide. pnrjournal.com

Cyclization: This intermediate is then subjected to intramolecular cyclization, typically catalyzed by anhydrous aluminum chloride in a suitable solvent like chlorobenzene, to construct the this compound ring system. pnrjournal.com

This sequence provides a reliable and adaptable pathway to a variety of substituted cinnolines, where the substituents on the final product are determined by the choice of the initial aniline.

Table 1: Reactants and Products in a Multi-Step Synthesis of a Substituted this compound pnrjournal.com

| Step | Starting Material(s) | Key Reagents | Intermediate/Product |

| 1 | Sulphanilamide | Sodium nitrite, Conc. HCl | Diazonium salt |

| 2 | Diazonium salt, Cyanoacetamide | - | Arylhydrazono(cyano)acetamide |

| 3 | Arylhydrazono(cyano)acetamide | Anhydrous AlCl₃, Chlorobenzene | 4-Amino-6-sulphonamido-3-cinnolino carboxamide |

Preparation of Diazonium Salts

A crucial step in the classical synthesis of the cinnoline ring system is the formation of an aryl diazonium salt from a corresponding aniline precursor. This process, known as diazotization, is typically carried out in a cold aqueous acidic medium. nih.govlkouniv.ac.in

The general procedure involves dissolving a substituted aniline in a mixture of a strong mineral acid, such as hydrochloric acid (HCl), and water. nih.govyoutube.com The solution is then cooled to a temperature range of 0–5 °C in an ice bath to ensure the stability of the resulting diazonium salt. nih.gov A cold, saturated aqueous solution of sodium nitrite (NaNO₂) is added slowly to the aniline solution. nih.gov The nitrous acid (HNO₂) required for the reaction is generated in situ from the sodium nitrite and the strong acid. lkouniv.ac.in The electrophilic nitrosonium cation (NO⁺), formed from the protonation of nitrous acid, then reacts with the nucleophilic amino group of the aniline. A series of proton transfers and the subsequent loss of a water molecule lead to the formation of the aryl diazonium salt. lkouniv.ac.in

During the addition of sodium nitrite, nitrous acid fumes may be liberated. To mitigate this, a small amount of sulphamic acid or thiourea (B124793) can be added to quench the excess nitrous acid. nih.gov The resulting diazonium salt is typically kept in the cold solution and used immediately in the subsequent coupling reaction without isolation due to its potential instability. lkouniv.ac.inyoutube.com Flow chemistry techniques have also been developed for the continuous and safe generation of diazonium salts, offering improved temperature control and mixing efficiency. nih.gov

Formation of Substituted Phenyl Hydrazono (Cyano) Acetamide

Following the preparation of the diazonium salt, the next step involves a coupling reaction with an active methylene compound, specifically 2-cyanoacetamide, to form a hydrazone intermediate. nih.gov This intermediate is the direct precursor to the this compound ring system.

In this procedure, the freshly prepared, cold diazonium salt solution is filtered and added to a cooled solution containing 2-cyanoacetamide. nih.gov The reaction is typically performed in an aqueous ethanolic solution buffered with sodium acetate (B1210297). nih.gov The sodium acetate helps maintain a mildly acidic to neutral pH, which is optimal for the coupling reaction. The mixture is stirred for several hours (e.g., up to 6 hours) at room temperature to ensure the completion of the reaction. nih.gov

The product, a substituted phenyl hydrazono (cyano) acetamide, precipitates from the reaction mixture as a solid. This solid is then collected by filtration and can be purified by recrystallization from a suitable solvent like methanol (B129727). nih.gov This hydrazone is then subjected to an intramolecular cyclization reaction, often using a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) in a high-boiling solvent such as chlorobenzene, to yield the final substituted this compound. nih.govpnrjournal.com

Modern Synthetic Strategies

Modern synthetic chemistry offers several advanced methodologies for the construction of the cinnoline scaffold, aiming to improve yields, reduce reaction times, and allow for greater molecular diversity. These strategies include metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and innovative fragment-based drug discovery approaches.

Metal-Catalyzed Approaches for Cinnoline Ring Formation

Transition metal catalysis has become a powerful tool for the synthesis of heterocyclic compounds, including cinnolines. nih.govias.ac.in Rhodium(III)-catalyzed reactions, for example, have been employed for the synthesis of cinnolinium salts through the reaction of azobenzenes and alkynes. nih.gov Scandium(III) triflate (Sc(OTf)₃) has been shown to mediate [4+2] annulation reactions to construct cinnoline derivatives. acs.org While many metal-catalyzed methods are developed for related heterocycles like quinolines and quinazolines, the principles are often transferable. ias.ac.innih.gov These methods frequently involve C-H activation and annulation cascades, providing efficient routes to the core structure from simpler starting materials. acs.org

| Catalyst | Reactants | Product Type | Reference |

| Rhodium(III) | Azobenzenes, Alkynes | Cinnolinium Salts | nih.gov |

| Scandium(III) triflate | N-Carbonyl Aryldiazenes, Cyclopentadiene | Cinnoline Derivatives | acs.org |

| Rhodium(III) / Ruthenium(II) | Various precursors | Cinnolines / Cinnolin-4(1H)-ones | acs.org |

Microwave-Assisted Synthesis of Cinnoline Derivatives

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating methods. nih.govresearchgate.net This technology has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including quinolines and quinazolinones, which are structurally related to cinnolines. nih.govresearchgate.netjmpas.com The synthesis of quinoline (B57606) derivatives has been achieved via microwave irradiation of reactants in the presence of a catalyst, sometimes under solvent-free conditions, highlighting the green chemistry advantages of this approach. nih.gov For instance, substituted quinolines have been prepared by reacting anilines and other precursors under microwave conditions at elevated temperatures for just a few minutes, resulting in good isolated yields. nih.govjmpas.com This suggests that the cyclization and derivatization steps in the synthesis of this compound could be significantly optimized using microwave technology. pnrjournal.com

Fragment-Based Screening and Synthesis Approaches

Fragment-based drug discovery (FBDD) is a modern strategy for identifying lead compounds in medicinal chemistry. This approach was instrumental in the discovery of 4-aminocinnoline-3-carboxamides as potent inhibitors of Bruton's tyrosine kinase (BTK), an important target in immunology. nih.govosti.gov The process begins by screening a library of low-molecular-weight compounds ("fragments") for weak binding to the target protein, often using biophysical techniques like X-ray crystallography. nih.govmdpi.com

In the case of BTK inhibitors, a fragment-based screening campaign identified a cinnoline fragment that bound to the ATP-binding site of the enzyme. osti.gov The precise binding mode of this initial hit was characterized, providing a structural blueprint for optimization. nih.govosti.gov Synthetic chemistry efforts then focused on "growing" the fragment or combining it with other fragments to enhance its potency and other pharmacological properties. This optimization process led directly to the synthesis of a series of this compound derivatives with significantly improved inhibitory activity. osti.gov This discovery highlights how FBDD can efficiently identify novel and potent chemical scaffolds for drug development. mdpi.comresearchgate.net

Derivatization Strategies at the 4-Amino Group and Cinnoline Core

To explore structure-activity relationships and develop analogues with diverse biological properties, this compound can be chemically modified at two primary locations: the exocyclic 4-amino group and various positions on the bicyclic cinnoline core.

Derivatization at the 4-amino group is a common strategy. For example, reacting the parent compound with p-aminobenzene sulfonyl chloride in a solvent like dimethylformamide (DMF) yields substituted 4-(p-amino phenyl sulfonamide) cinnoline 3-carboxamides. nih.gov This creates a new series of compounds where the sulfonamide moiety is linked to the cinnoline scaffold via the 4-amino position. nih.gov Other modifications include the introduction of piperazine (B1678402) rings and other five- or six-membered heterocycles at this position, leading to compounds such as 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives. nih.govmdpi.com

Modification of the cinnoline core itself allows for the introduction of substituents that can modulate the electronic and steric properties of the molecule. Halogenation is a frequent strategy, leading to derivatives such as 6-chloro, 7-chloro, and 7-bromo substituted 4-aminocinnoline-3-carboxamides. pnrjournal.comnih.govmdpi.com These substitutions are typically achieved by starting with an appropriately substituted aniline in the initial diazotization step. nih.gov The table below summarizes some of the reported derivatization strategies.

| Derivatization Site | Reagent/Strategy | Resulting Derivative Class | Reference |

| 4-Amino Group | p-Aminobenzene sulfonyl chloride | Sulfonamides | nih.gov |

| 4-Amino Group | Introduction of piperazine ring | 4-(p-Aminopiperazine) derivatives | nih.govmdpi.com |

| Cinnoline Core (Position 7) | Start with 3-chloroaniline | 7-Chloro-4-aminocinnoline-3-carboxamide | pnrjournal.com |

| Cinnoline Core (Various) | Start with substituted anilines | Halogenated and alkylated derivatives | nih.govnih.gov |

Introduction of Five- and Six-membered Heterocycles (e.g., Piperazine, Thiophene (B33073), Furan, Pyrazole, Imidazole)

A significant strategy in the derivatization of this compound involves the introduction of various heterocyclic moieties at the 4-amino position. This has led to the synthesis of new series of compounds featuring five-membered rings like thiophene, furan, pyrazole, and imidazole (B134444), as well as six-membered heterocycles such as piperazine. researchgate.net The synthesis of these derivatives often involves substitution reactions at the 4-position of the cinnoline core. For instance, a series of substituted 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives have been successfully synthesized and characterized. researchgate.net

These synthetic modifications are designed to explore the chemical space around the cinnoline scaffold. The choice of the heterocyclic ring can significantly influence the properties of the resulting molecule.

Table 1: Examples of Heterocycles Introduced at the 4-Amino Position

| Heterocycle Type | Specific Example | Reference |

| Six-membered | Piperazine | researchgate.net |

| Five-membered | Thiophene | researchgate.net |

| Five-membered | Furan | researchgate.net |

| Five-membered | Pyrazole | researchgate.net |

| Five-membered | Imidazole | researchgate.netpnrjournal.com |

Synthesis of Cinnoline-3-carboxamide Derivatives with Sulfonamide Moieties

The incorporation of sulfonamide groups into the cinnoline-3-carboxamide structure has been achieved through a straightforward condensation reaction. This method involves reacting various substituted 4-aminocinnoline-3-carboxamides with p-aminobenzene sulfonyl chloride. ekb.egnih.gov The reaction is typically conducted by refluxing the reactants in a suitable solvent such as dimethylformamide (DMF). ekb.eg This process yields substituted 4-(p-amino phenyl sulfonamide) cinnoline-3-carboxamide derivatives. ekb.eg The initial 4-aminocinnoline-3-carboxamides are themselves obtained via intramolecular cyclization of hydrazones, which are formed from the diazotization of an appropriate aniline derivative followed by coupling with cyanoacetamide. ekb.egnih.gov The combination of the cinnoline and sulfonamide moieties in a single molecule has been a subject of synthetic interest. researchgate.net

Table 2: Synthesis of Sulfonamide Derivatives

Formation of Pyrimido[5,4-c]cinnoline Derivatives

The annulation of a pyrimidine (B1678525) ring onto the cinnoline scaffold results in the formation of the tricyclic pyrimido[5,4-c]cinnoline system. This transformation utilizes the 4-amino and 3-carboxamide groups of the parent molecule as anchor points for building the new ring.

A key method for constructing the pyrimido[5,4-c]cinnoline core involves the reaction of this compound with triethyl orthoformate in the presence of acetic anhydride. ekb.eg This reaction leads to cyclization, forming pyrimido[5,4-c]cinnolin-3H-4-ones. ekb.eg This one-pot reaction provides an efficient route to the fused heterocyclic system by forming the pyrimidinone ring fused to the cinnoline 'c' face. ekb.eg

The pyrimido[5,4-c]cinnolin-4-one derivatives synthesized in the previous step serve as versatile intermediates for further functionalization. The 4-position of this fused ring system is reactive towards nucleophilic substitution. ekb.eg By treating the pyrimido[5,4-c]cinnolin-4-ones with various nucleophiles, such as hydrazine (B178648) and different amines, a range of 4-substituted amino or hydrazino derivatives can be produced. ekb.eg This reactivity allows for the introduction of diverse substituents at this position, further expanding the library of accessible compounds.

Incorporation into Fused Ring Systems (e.g., Benzimidazoles)

The this compound framework can also be incorporated into larger, more complex fused heterocyclic systems. One documented example is the synthesis of cinnoline-benzimidazole derivatives. nih.gov This synthesis involves the reaction of a substituted this compound with a reactant like o-chloro benzimidazole (B57391) in DMF. nih.gov This approach effectively links the cinnoline core to another biologically relevant heterocycle, creating a novel fused-ring structure. nih.gov

Purification and Characterization Techniques for Synthesized Compounds

Following synthesis, the purification and characterization of this compound derivatives are essential to confirm their identity and purity.

Purification: Common purification techniques include recrystallization from appropriate solvents, such as alcohol, to obtain crystalline solids. ekb.eg The purity of the synthesized compounds is often initially assessed using Thin Layer Chromatography (TLC). ekb.eg

Characterization: A combination of spectroscopic methods is employed for structural elucidation:

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups present in the molecule. ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, including the number and environment of protons and carbon atoms. ekb.eg

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which aids in structural confirmation. ekb.eg

These analytical techniques are standard practice for unequivocally identifying the structure and ensuring the purity of the newly synthesized cinnoline derivatives.

Spectroscopic Analysis (IR, NMR, Mass Spectrometry)

Spectroscopic techniques are fundamental in the elucidation of the molecular structure of this compound. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's architecture. While specific spectral data for the parent compound are available in databases such as ChemicalBook, the following sections detail the principles of these analyses and the expected spectral features based on the known structure. chemicalbook.com

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Key expected IR absorption bands for this compound include:

N-H Stretching: The primary amine (-NH₂) and amide (-CONH₂) groups would typically show stretching vibrations in the region of 3100-3500 cm⁻¹. Primary amines often present as a doublet in this region. udel.edu

C=O Stretching: A strong absorption band characteristic of the amide carbonyl (C=O) group is anticipated in the range of 1630-1690 cm⁻¹. ucla.edu

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the cinnoline ring system are expected to appear in the 1500-1600 cm⁻¹ region.

Aromatic C-H Stretching: The C-H stretching of the aromatic ring typically occurs above 3000 cm⁻¹. vscht.cz

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Amine & Amide N-H Stretch | 3100 - 3500 | Medium |

| Aromatic C-H Stretch | > 3000 | Variable |

| Amide C=O Stretch | 1630 - 1690 | Strong |

| Aromatic C=C & C=N Stretch | 1500 - 1600 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For this compound, the spectrum would display distinct signals for the aromatic protons on the cinnoline ring, as well as for the protons of the amine and amide groups. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Expected ¹H NMR signals for this compound:

Aromatic Protons: The protons on the benzene ring portion of the cinnoline scaffold would likely appear in the downfield region, typically between 7.0 and 8.5 ppm. compoundchem.com

Amine and Amide Protons: The protons of the -NH₂ groups can be broad and their chemical shifts can vary, often appearing in a wide range from 1-5 ppm for the amino group and potentially further downfield for the amide protons. orgchemboulder.com

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic C-H | 6.0 - 8.5 | Doublet, Triplet, Multiplet |

| Amine N-H | 1.0 - 5.0 | Broad Singlet |

| Amide N-H | Potentially > 5.0 | Broad Singlet |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule. Fragmentation patterns observed in the spectrum can provide additional structural information. The fragmentation of the molecular ion can lead to the formation of stable ions, with the most abundant fragment ion forming the base peak in the spectrum. chemguide.co.ukneu.edu.tr

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion Type | Expected m/z Value | Significance |

| Molecular Ion [M]⁺ | 188.19 | Corresponds to the molecular weight |

| Fragment Ions | Various | Provides structural information |

Chromatographic Methods for Compound Purity Assessment

Chromatographic techniques are essential for assessing the purity of synthesized compounds like this compound and its derivatives. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used technique for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. researchgate.net For cinnoline derivatives, TLC is routinely employed to identify the presence of starting materials, intermediates, and the final product. The separation is achieved on a silica (B1680970) gel plate, and the components are visualized under UV light or by using an appropriate staining agent. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system. A single spot on the TLC plate under various solvent conditions is a good indicator of purity. For some cinnoline derivatives, a mobile phase of chloroform (B151607) and methanol (e.g., in a 7:3 ratio) has been utilized. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative method for purity assessment. lew.ro Reversed-phase HPLC, often using a C18 column, is a common approach for the analysis of heterocyclic compounds like cinnoline derivatives. nacalai.com The mobile phase typically consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol). nih.govresearchgate.net The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation of the target compound from any impurities. The purity of the compound is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total peak area in the chromatogram.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Aminocinnoline 3 Carboxamide Analogs

Influence of Substituents on Biological Potency

The biological activity of 4-aminocinnoline-3-carboxamide analogs can be significantly modulated by introducing various substituents onto the cinnoline (B1195905) core or at the 4-amino position. These modifications influence the molecule's electronic properties, lipophilicity, steric profile, and ability to form key interactions with biological targets.

Halogenation is a common and effective strategy in medicinal chemistry to enhance the biological activity and modify the pharmacokinetic profile of lead compounds. nih.gov In the context of cinnoline derivatives, the introduction of halogens such as chlorine, fluorine, and bromine has been shown to be advantageous. Halogen-substituted cinnoline derivatives have demonstrated potent antimicrobial activity. Specifically, substitutions with chlorine and fluorine on the cinnoline ring can increase antibacterial activity, while also enhancing anti-inflammatory and analgesic properties. nih.gov

This strategy is not unique to the cinnoline scaffold. For instance, studies on related quinoline-2-carboxamides revealed that iodinated analogs could be designed to have a high affinity for their biological targets. mdpi.com Furthermore, the incorporation of bromine into antimicrobial peptides has been shown to enhance their activity, with some brominated variants exhibiting a two-fold improvement in antimicrobial potency against pathogenic bacteria. nih.gov The high electronegativity of halogens can play a significant role in enhancing the biological activity of drug molecules.

| Substituent Group | General Effect on Cinnoline Core | Biological Activity Impact |

| Halogens (F, Cl, Br) | Increases electronegativity and can modulate lipophilicity. | Often increases antimicrobial and anti-inflammatory activity. nih.gov |

| -F, -Cl | Specific substitutions on the cinnoline ring. | Associated with increased antibacterial activity. nih.gov |

| -Br | Bromination of tryptophans in related peptide structures. | Shown to improve antimicrobial potency by up to 2-fold. nih.gov |

Alkyl groups, such as methyl, primarily influence a molecule's lipophilicity and steric profile. Lipophilicity is a critical parameter that affects a compound's ability to cross cell membranes and can influence its absorption, distribution, metabolism, and excretion (ADME) properties. zenodo.orgnih.gov The impact of alkyl substituents on the biological activity of cinnoline derivatives is highly dependent on their size, position, and the specific biological target.

In some cases, the addition of a methyl group can be detrimental to activity. For example, in a series of dibenzo[c,h]cinnoline (B14754567) analogs, the addition of a β-methyl substituent to a side chain resulted in a reduction of both cytotoxicity and topoisomerase I-targeting activity. semanticscholar.org Similarly, in studies of related 4-hydroxy-2-quinolinone scaffolds, the replacement of a hydroxyl group with a methyl substituent led to inactive or significantly weaker antioxidant compounds. nih.gov

Conversely, certain methyl substitutions are well-tolerated or beneficial. A series of cinnoline sulphonamides containing an o-methyl substituent showed moderate to good antimicrobial activity. Another study reported that 4-methyl-3-(quinoxalin-2-yl) cinnoline derivatives displayed mild to moderate antiepileptic activity. nih.gov These findings underscore that the role of alkyl groups is context-specific, and their introduction must be carefully considered in relation to the target's binding site topology.

Introducing heterocyclic moieties at the 4-amino position of the cinnoline-3-carboxamide core is a widely explored strategy to generate analogs with diverse biological activities. A variety of five- and six-membered heterocycles, including thiophene (B33073), furan, pyrazole, imidazole (B134444), and piperazine (B1678402), have been attached to the 4-amino group, yielding compounds with antibacterial, antifungal, and anti-inflammatory properties. chemscene.comnih.gov

One notable series involves substituted 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives, which were screened for antimicrobial activity. nih.gov These compounds showed promising results against both Gram-positive (e.g., B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria, with minimum inhibitory concentrations (MIC) in the range of 12.5–50 µg/mL. nih.gov Similarly, 7-substituted this compound derivatives were evaluated against a panel of bacteria and exhibited moderate to good antibacterial activity, with MIC values between 6.25–25 µg/mL. nih.gov

The specific heterocycle plays a crucial role in determining the potency and spectrum of activity. For instance, a comparative study of different heterocyclic substitutions on the cinnoline core found that the piperazine and thiophene series exhibited the most significant antibacterial and antifungal activity, respectively, while the imidazole series showed potent anti-inflammatory activity. chemscene.com

| Heterocyclic Substituent at 4-Amino Position | Primary Biological Activity Investigated | Key Findings |

| Piperazine | Antibacterial, Anti-inflammatory | Substituted 4-(p-aminopiperazine) derivatives show good antibacterial activity (MIC 12.5-50 µg/mL). nih.gov The piperazine series shows significant antibacterial action. chemscene.com |

| Pyrazole | Antibacterial, Anti-inflammatory, Antifungal | Derivatives evaluated for broad-spectrum biological activities. chemscene.com |

| Imidazole | Anti-inflammatory | The substituted cinnoline-imidazole series revealed potent anti-inflammatory activity. chemscene.com |

| Thiophene | Antifungal | The substituted cinnoline-thiophene series showed the most potent antifungal activity in a comparative study. chemscene.com |

| Furan | Antibacterial, Antifungal, Anti-inflammatory | Derivatives evaluated as part of a broader screen of heterocyclic substitutions. chemscene.com |

The electronic nature of substituents on the this compound scaffold or its appended moieties can have a profound and often opposing effect on different biological activities. The introduction of electron-donating groups (EDGs) like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) or electron-withdrawing groups (EWGs) such as nitro (-NO₂) and chloro (-Cl) alters the electron distribution across the molecule, affecting its interaction with biological targets.

For anti-inflammatory activity, a clear SAR trend has been observed where compounds with an EDG on a benzoyl ring substituent displayed higher activity than those with an EWG. nih.gov Conversely, for antibacterial activity, the presence of an EWG on a phenyl group attached to the cinnoline core was associated with increased activity against both Gram-positive and Gram-negative bacteria. nih.gov This suggests that different binding targets or mechanisms of action are involved in the anti-inflammatory and antibacterial effects of these compounds.

This principle is supported by findings in related heterocyclic systems. For example, in a series of 5-aminopyrazoles, the presence of EWGs was found to be beneficial for anti-tubercular activity. nih.gov

| Group Type | Example Substituents | Impact on Anti-inflammatory Activity | Impact on Antibacterial Activity |

| Electron-Donating (EDG) | -OH, -COOH, -OCH₃ | Increased activity. nih.gov | Generally lower activity compared to EWGs. |

| Electron-Withdrawing (EWG) | -Cl, -NO₂ | Decreased activity. nih.gov | Increased activity. nih.gov |

Conformational Analysis and Molecular Features Critical for Activity

The three-dimensional conformation of this compound analogs and their ability to adopt a specific orientation within a target's binding site are critical for biological activity. Conformational analysis, often aided by computational methods like molecular docking and molecular dynamics, helps identify these key molecular features.

For related kinase inhibitors based on the quinoline-3-carboxamide (B1254982) scaffold, molecular docking studies have shown that the quinoline (B57606) nitrogen atom is a crucial feature, often forming a key hydrogen bond with the hinge region of the kinase active site, mimicking the interaction of ATP. researchgate.net A fragment-based screening approach using X-ray co-crystallography successfully identified a cinnoline fragment and characterized its binding mode in Bruton's tyrosine kinase (BTK), leading to the development of potent inhibitors. This highlights the importance of the cinnoline nitrogen atoms in anchoring the molecule to its target.

Furthermore, molecular dynamics simulations of quinoline-3-carboxamide derivatives have revealed conformational flexibility, particularly rotation around the amide N-C bond. researchgate.net This rotational freedom can allow the molecule to adopt the optimal conformation for binding, but can also be a source of entropic penalty. Restricting this conformation, for instance by incorporating the substituent into a ring system, is a common strategy to enhance binding potency.

Scaffold Hopping and Lead Optimization Strategies Based on SAR/SPR

Scaffold hopping and other bioisosteric replacement strategies are powerful tools in lead optimization. These approaches aim to replace the core scaffold of a molecule with a structurally distinct one while retaining or improving biological activity. nih.gov The goal is often to enhance physicochemical properties, improve metabolic stability, or navigate around existing intellectual property. nih.gov

A direct example of this strategy involves the successful replacement of a quinoline carboxamide scaffold with a cinnoline-3-carboxamide. In a search for selective kinase inhibitors, researchers identified a potent compound based on the cinnoline-3-carboxamide core, which was designed as a suitable replacement for an earlier quinoline-based series. This demonstrates that the cinnoline ring system can serve as an effective bioisostere for the quinoline scaffold, maintaining the necessary geometry for target interaction while offering a novel chemical entity.

Another relevant lead optimization strategy based on SPR is bioisosteric replacement of labile functional groups. In a series of quinoline carboxamide-type modulators, a central benzanilide (B160483) moiety was found to be susceptible to rapid enzymatic cleavage. semanticscholar.org To improve metabolic stability, this amide linker was replaced with a more robust biphenyl (B1667301) system. semanticscholar.org The resulting biphenyl analogs were considerably more stable in plasma, demonstrating that the core linker could be successfully modified to improve pharmacokinetic properties without losing the desired biological activity. semanticscholar.org

Pharmacological and Biological Evaluation of 4 Aminocinnoline 3 Carboxamide Derivatives

Antimicrobial Activity Studies

Derivatives of 4-aminocinnoline-3-carboxamide have shown promising activity against a spectrum of microbial pathogens, including both bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

The antibacterial properties of cinnoline (B1195905) derivatives have been evaluated against various bacterial strains. For instance, certain pyrazolo[4,3-c]cinnoline derivatives have displayed significant antibacterial effects. One such derivative, compound 4i, demonstrated notable activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, as well as the Gram-positive bacterium Staphylococcus aureus. nih.gov Another compound, 4b, was identified as a potent dual anti-inflammatory and antibacterial agent. nih.gov

The broad-spectrum antibacterial activity of related quinoline (B57606) derivatives has also been well-documented. These compounds have shown high activity not only against Gram-negative bacteria like Pseudomonas aeruginosa but also against Gram-positive bacteria, including various Streptococci and methicillin-resistant Staphylococcus aureus (MRSA). google.com

Table 1: Antibacterial Activity of Selected Cinnoline and Quinoline Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Pyrazolo[4,3-c]cinnoline (4i) | Escherichia coli | Significant | nih.gov |

| Pseudomonas aeruginosa | Significant | nih.gov | |

| Staphylococcus aureus | Significant | nih.gov | |

| Pyrazolo[4,3-c]cinnoline (4b) | Various Bacteria | Dual anti-inflammatory-antibacterial | nih.gov |

| Quinolone Derivatives | Gram-negative bacteria | High | google.com |

| Gram-positive bacteria | High | google.com | |

| Pseudomonas aeruginosa | High | google.com |

Antifungal Efficacy Against Pathogenic Fungi

The antifungal potential of compounds structurally related to this compound has also been explored. For instance, a cinnamaldehyde (B126680) derivative, 4-Cl CA, has shown inhibitory effects against Candida albicans in both in vitro and in vivo models, suggesting its potential as a treatment for drug-resistant candidiasis. nih.gov Research into novel antifungal agents is crucial due to the rise in invasive fungal infections and the limitations of current treatments. nih.govresearchgate.net The primary fungal pathogens of concern include species such as Aspergillus fumigatus, Aspergillus flavus, Aspergillus terreus, and Aspergillus niger. nih.gov

Investigation of Antimicrobial Mechanisms

The mechanism of action for the antibacterial effects of many cinnoline and quinoline analogs involves the inhibition of DNA gyrase. dntb.gov.uayoutube.com This essential bacterial enzyme is responsible for removing the positive superhelical twists in DNA that accumulate ahead of the replication forks, a crucial step for DNA replication to proceed. youtube.com By targeting the B subunit of DNA gyrase, these compounds inhibit the enzyme's function, leading to breaks in the DNA that are fatal to the bacterium. youtube.comnih.gov DNA gyrase inhibitors are considered a promising class of antibiotics for overcoming antimicrobial resistance. nih.gov For example, simocyclinone D8 is a potent inhibitor of gyrase supercoiling, preventing the binding of the enzyme to DNA. dntb.gov.ua

Anti-inflammatory Activity Assessment

In addition to their antimicrobial properties, this compound derivatives have been evaluated for their anti-inflammatory activity.

In vivo Models

The carrageenan-induced rat paw edema model is a standard method for evaluating the anti-inflammatory activity of novel compounds. mdpi.comnih.gov In this model, the injection of carrageenan induces a local inflammatory response characterized by edema. The efficacy of a test compound is determined by its ability to reduce this swelling. Studies on pyrazolo[4,3-c]cinnoline derivatives have demonstrated their anti-inflammatory potential in this model. nih.gov For example, compounds 4d and 4l showed promising anti-inflammatory activity with reduced ulcerogenic and lipid peroxidation activity when compared to naproxen. nih.gov

Molecular Targeting in Inflammatory Pathways

The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. nih.govsemanticscholar.org COX-2 is an important target for the development of anti-inflammatory drugs as it is closely related to the occurrence and development of inflammation. nih.gov Docking studies have shown that certain pyrazolo[4,3-c]cinnoline derivatives exhibit a strong binding profile with COX-2. nih.gov The inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. researchgate.net The carboxylate group of some acidic non-steroidal anti-inflammatory drugs has been shown to bind to the COX enzyme in a way that prevents the formation of a salt bridge with Arg-120, a key interaction for many inhibitors. nih.gov

Table 2: Investigated Compounds

| Compound Name |

|---|

| This compound |

| Aspergillus fumigatus |

| Aspergillus niger |

| Bacillus subtilis |

| Candida albicans |

| Escherichia coli |

| Klebsiella pneumoniae |

| Pseudomonas aeruginosa |

| Staphylococcus aureus |

| Vibrio cholerae |

| Naproxen |

| Celecoxib |

| Nimesulide |

| Piroxicam |

| Diclofenac |

| Indomethacin |

| Aceclofenac |

| Novobiocin |

| Clorobiocin |

| Simocyclinone D8 |

| Cinnamaldehyde |

| Nystatin |

| Vancomycin |

| Daptomycin |

Antiparasitic Investigations

The cinnoline scaffold has been identified as a promising framework for the development of novel antiparasitic drugs. Research has explored the efficacy of this compound derivatives against a spectrum of parasitic organisms, including those responsible for malaria, tuberculosis, helminth infections, and kinetoplastid diseases.

While direct and extensive studies on this compound derivatives as antimalarial agents are not widely documented, the closely related quinoline-4-carboxamide scaffold has shown significant promise in the fight against Plasmodium falciparum, the deadliest species of malaria parasite. A series of quinoline-4-carboxamides was identified through a phenotypic screen against the blood stage of P. falciparum (3D7 strain). The initial hit compound demonstrated good in vitro activity but possessed suboptimal physicochemical properties. Through medicinal chemistry optimization, derivatives with low nanomolar potency were developed. nih.gov

One notable derivative, DDD107498, emerged from this optimization process, exhibiting excellent oral efficacy in a P. berghei malaria mouse model with an ED90 value below 1 mg/kg when administered orally for four days. nih.gov This compound was found to have a novel mechanism of action, inhibiting the parasite's translation elongation factor 2 (PfEF2), which is crucial for protein synthesis. nih.gov This unique mode of action is particularly significant in the context of rising resistance to existing antimalarial drugs.

| Compound | Target/Strain | Activity (IC50/EC50) | Reference |

| Quinoline-4-carboxamide Hit 1 | P. falciparum 3D7 | EC50 = 120 nM | nih.gov |

| DDD107498 | P. falciparum (various strains) | Low nanomolar | nih.gov |

The search for novel antitubercular agents is a global health priority, driven by the emergence of multidrug-resistant strains of Mycobacterium tuberculosis. While specific studies targeting Mycobacterial Salicylate Ligase (MbtA) with this compound derivatives are not prominently reported in the reviewed literature, the broader class of quinoline derivatives has been investigated for antitubercular properties.

For instance, a series of 4-anilinoquinolines and 4-anilinoquinazolines were screened for their inhibitory activity against M. tuberculosis. nih.gov This research identified compounds with high potency, such as 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, which exhibited a minimum inhibitory concentration (MIC90) in the range of 0.63-1.25 μM. nih.gov These findings underscore the potential of the quinoline scaffold in developing new antitubercular drugs. Although not directly implicating MbtA, these studies highlight the general antimycobacterial potential of this class of compounds. Further research is warranted to explore the specific activity of this compound derivatives against M. tuberculosis and their potential inhibitory effects on key enzymes like MbtA.

| Compound Class | Target Organism | Activity (MIC90) | Reference |

| 4-Anilinoquinolines | Mycobacterium tuberculosis | 0.63-1.25 μM (for lead compound) | nih.gov |

Helminth infections affect a significant portion of the global population, particularly in developing countries. The quest for new anthelmintic drugs with novel mechanisms of action is ongoing due to the rise of resistance to existing treatments. Research into the anthelmintic properties of cinnoline derivatives has shown promising results.

A study focused on substituted cinnoline imidazole (B134444) derivatives demonstrated their potential as anthelmintic agents. These compounds were evaluated for their ability to induce paralysis and death in earthworms, a common preliminary screening model for anthelmintic activity. The results indicated that four of the synthesized cinnoline imidazole derivatives exhibited potent anthelmintic effects, causing paralysis and death of the worms in a significantly shorter time compared to the standard drug, mebendazole. While this study did not specifically investigate this compound derivatives, it provides a strong rationale for the exploration of the broader cinnoline scaffold for anthelmintic drug discovery.

Kinetoplastid parasites are responsible for a group of neglected tropical diseases, including Human African Trypanosomiasis (Trypanosoma brucei), Chagas disease (Trypanosoma cruzi), and Leishmaniasis (Leishmania species). Recent research has identified substituted 4-aminocinnolines as broad-spectrum antiparasitic agents with potent activity against these pathogens. cancer.gov

In a notable study, a series of 4-aminocinnoline derivatives were screened for their activity against T. cruzi and Leishmania donovani. Several compounds demonstrated potent in vitro activity against both parasites. cancer.gov Despite the promising in vitro results, the compounds did not show efficacy in a murine model of leishmaniasis, suggesting that further optimization of their pharmacokinetic properties is necessary. cancer.gov

While direct studies on this compound against T. brucei are limited, research on related quinoline derivatives has shown significant activity. A series of novel quinoline derivatives incorporating arylnitro and aminochalcone moieties were evaluated against a panel of trypanosomatid parasites. researchgate.netuantwerpen.be Several of these compounds displayed submicromolar activity against T. b. rhodesiense and T. b. brucei, with high selectivity indices relative to human and mouse cell lines. researchgate.netuantwerpen.be

| Compound Class | Target Organism | Activity (EC50) | Reference |

| Substituted 4-Aminocinnolines | Trypanosoma cruzi | Potent in vitro activity | cancer.gov |

| Substituted 4-Aminocinnolines | Leishmania donovani | Potent in vitro activity | cancer.gov |

| Novel Quinoline Derivatives | Trypanosoma brucei rhodesiense | 0.19 - 0.8 µM | researchgate.netuantwerpen.be |

| Novel Quinoline Derivatives | Trypanosoma brucei brucei | 0.4 - 1.4 µM | researchgate.netuantwerpen.be |

Anticancer and Antitumor Research

In addition to their antiparasitic properties, derivatives of the cinnoline and quinoline scaffolds have been extensively investigated for their potential as anticancer agents. A key area of focus has been the inhibition of receptor tyrosine kinases, which play crucial roles in cancer cell proliferation, survival, and metastasis.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are frequently dysregulated in a variety of human cancers, making the HGF/c-Met signaling pathway an attractive target for cancer therapy. nih.govnih.gov Several small molecules with a quinoline or cinnoline core have been developed as c-Met inhibitors. nih.govnih.gov

Research has led to the discovery of novel 4-(2-fluorophenoxy) quinoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as potent c-Met kinase inhibitors. nih.gov These compounds were designed as analogues of known c-Met inhibitors like cabozantinib (B823) and foretinib. nih.gov In vitro antiproliferative assays and c-Met kinase inhibition assays have demonstrated that some of these derivatives exhibit comparable or even higher activity than the parent compounds. nih.gov For example, two 4,6,7-substituted quinoline derivatives showed IC50 values of 19 nM and 64 nM against c-Met kinase, which is comparable to cabozantinib's IC50 of 40 nM. nih.gov

The binding mode of these inhibitors typically involves interaction with the ATP-binding site of the c-Met kinase domain, thereby blocking its catalytic activity and downstream signaling. nih.gov The development of these cinnoline-containing compounds highlights their potential as a new class of therapeutic agents for cancers driven by aberrant c-Met signaling.

| Compound Class | Target | Activity (IC50) | Reference |

| 4,6,7-substituted quinolines | c-Met kinase | 19 nM and 64 nM | nih.gov |

| Cabozantinib (reference) | c-Met kinase | 40 nM | nih.gov |

Modulation of Topoisomerases and Protein Kinases

Derivatives of the cinnoline scaffold have demonstrated the ability to modulate the activity of crucial enzymes involved in cellular replication and signaling, namely topoisomerases and protein kinases.

Certain cinnoline derivatives have been identified as topoisomerase I inhibitors . nih.govpnrjournal.com These enzymes are critical for managing DNA topology during replication and transcription, and their inhibition can lead to DNA damage and subsequent cell death, a mechanism widely exploited in cancer therapy. For instance, a series of 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnolines were found to act as topoisomerase I inhibitors, contributing to their cytotoxic effects. nih.gov

The modulation of protein kinases is a more extensively documented activity of this compound derivatives. These compounds have been developed as inhibitors for several key kinases implicated in disease:

Ataxia-Telangiectasia Mutated (ATM) Kinase: As a central regulator of the DNA damage response, ATM kinase is a significant target in oncology. Cinnoline-3-carboxamides have been successfully developed as potent and selective ATM inhibitors, demonstrating favorable pharmacokinetic properties. nih.gov One such derivative, in combination with the chemotherapy agent irinotecan, resulted in significant tumor regression in a colorectal tumor xenograft model. nih.gov

Bruton's Tyrosine Kinase (BTK): This kinase is essential for B-cell signaling and is a validated target for autoimmune diseases and B-cell malignancies. This compound derivatives have been evaluated for BTK inhibition activity. nih.gov In the development of BTK inhibitors, the cinnoline scaffold was considered a key pharmacophore before being replaced in some series by 4-aminoquinoline (B48711) analogues to improve properties like aqueous solubility. nih.gov

Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt pathway is a critical signaling cascade for cell proliferation and survival, often dysregulated in cancer. A series of cinnoline derivatives were found to be potent PI3K inhibitors, with most compounds showing nanomolar inhibitory activities and some exhibiting micromolar potency against human tumor cell lines. nih.gov

Leucine-Rich Repeat Kinase 2 (LRRK2): This kinase is genetically linked to Parkinson's disease. Specific this compound derivatives have been reported as potent inhibitors of both wild-type and mutant LRRK2, highlighting their potential in neurodegenerative disease therapy. nih.govnih.gov

Induction of Apoptosis in Glioblastoma Cells

While direct studies on this compound inducing apoptosis in glioblastoma are not extensively detailed in the available literature, research on related carboxamide and heterocyclic scaffolds provides strong evidence for this potential mechanism of action. Glioblastoma is a highly aggressive brain tumor known for its resistance to apoptosis. nih.gov

Studies on other novel carboxamide derivatives have shown they can inhibit proliferation and induce apoptosis in the U251 glioma cell line. nih.gov The mechanism was found to involve the induction of oxidative damage through the generation of reactive oxygen species (ROS), an increase in the activity of executioner caspases (caspase-3, -8, and -9), and the suppression of anti-apoptotic proteins like Bcl-2 and survivin. nih.gov Similarly, novel tetrahydroquinoline derivatives, which share structural similarities with the broader class of compounds, were shown to trigger ROS-mediated apoptosis in glioblastoma cells. researchgate.nettuni.fi These findings suggest that the this compound scaffold could potentially be optimized to develop agents that effectively induce apoptotic pathways in resistant glioblastoma cells.

Neurological and Central Nervous System (CNS) Activity

The cinnoline core structure has been a focal point for the development of agents targeting the central nervous system, with derivatives showing promise for treating anxiety, mood disorders, and neurodegenerative diseases.

Cinnoline derivatives have been successfully developed as anxiolytic and sedative agents. nih.govpnrjournal.com A series of new 2,4-dioxo-1,2,3,4-tetrahydropyrimido[5,4-c]cinnolines, which were synthesized from 4-amino-3-cinnolinecarboxamide precursors, demonstrated high sedative action at low doses in preclinical models. nih.gov

Furthermore, specific cinnoline derivatives have been identified as modulators of the γ-aminobutyric acid receptor A (GABA A). nih.gov Compounds such as AZD7325 and AZD6280 act as positive modulators at α2/α3 subunits and negative modulators at α5 subunits of the GABA A receptor. This specific activity profile allows for a potent anxiolytic-like effect without the common side effects of sedation or cognitive impairment associated with non-selective benzodiazepines. nih.gov

The unique ability of cinnoline derivatives to interact with multiple CNS targets makes them attractive candidates for complex neurodegenerative disorders.

Parkinson's Disease (PD): The most direct link is through the inhibition of LRRK2 kinase, a key target in PD pathogenesis. As mentioned previously, this compound derivatives have been identified as potent inhibitors of LRRK2, capable of penetrating the central nervous system. nih.govnih.gov Additionally, inhibitors of PDE10A, which include cinnoline compounds, are being investigated for treating movement disorders associated with PD. nih.gov

Alzheimer's Disease (AD): While direct research on cinnoline derivatives for AD is less common, the structurally related quinoline and quinazoline (B50416) scaffolds have been extensively investigated as multi-target agents for AD. nih.govdrugbank.comnih.gov These related compounds target key pathological features of AD, including cholinesterases, monoamine oxidases, and the aggregation of β-amyloid. drugbank.comnih.gov This suggests the cinnoline scaffold holds similar potential for developing multi-target AD therapeutics.

Huntington's Disease (HD): The enzyme PDE10A is highly expressed in brain regions affected by Huntington's disease. Cinnoline derivatives have been developed as potent PDE10A inhibitors, which are being explored as a therapeutic strategy for managing the neurological symptoms of HD. nih.gov

The therapeutic potential of this compound derivatives in the CNS is rooted in their ability to selectively target key enzymes and receptors.

LRRK2 Kinase: As detailed earlier, the discovery of a series of cinnoline-3-carboxamides as potent inhibitors of LRRK2 represents a significant advancement in the search for disease-modifying therapies for Parkinson's disease. nih.govnih.gov These compounds were effective against both wild-type and mutant forms of the enzyme and showed good CNS penetration. nih.gov

Phosphodiesterase 10A (PDE10A): Cinnoline derivatives have emerged as a major class of potent and selective PDE10A inhibitors. nih.govresearchgate.net PDE10A degrades cyclic nucleotides (cAMP and cGMP) and is highly expressed in the striatum, a brain region crucial for motor control and cognition. Inhibition of PDE10A is a therapeutic approach for schizophrenia and movement disorders like Huntington's and Parkinson's disease. nih.govijper.org Multiple studies have detailed the structure-activity relationships of cinnoline-based PDE10A inhibitors, with several analogues achieving nanomolar potency. nih.govnih.gov

Histamine (B1213489) H3 Receptor (H3R): The histamine H3 receptor is an autoreceptor in the CNS that modulates the release of histamine and other neurotransmitters. wikipedia.org Antagonists of the H3 receptor have stimulant and pro-cognitive effects and are being investigated for neurodegenerative conditions like Alzheimer's disease. wikipedia.org The cinnoline scaffold has been identified as a promising core for developing H3R antagonists. pnrjournal.com

Kinase Inhibition Profiles

The this compound scaffold has proven to be a versatile template for designing potent and selective kinase inhibitors. A detailed profile reveals activity against multiple kinases across different families, highlighting both opportunities for targeted therapy and the need for careful optimization to ensure selectivity. The table below summarizes the inhibitory activity of various cinnoline derivatives against several key kinases.

| Kinase Target | Derivative Series | Reported Potency (IC50) | Therapeutic Area | Reference |

|---|---|---|---|---|

| LRRK2 (wild-type & mutant) | Cinnoline-3-carboxamides | Potent biochemical and cellular inhibition | Parkinson's Disease | nih.gov |

| ATM | Cinnoline-3-carboxamides | Potent and selective inhibition | Oncology | nih.gov |

| BTK | 4-Aminocinnoline-3-carboxamides | Active inhibitors | Immunology/Oncology | nih.gov |

| PI3Ks | Cinnoline derivatives | Nanomolar activity | Oncology | nih.gov |

Advanced Methodologies and Analytical Applications in 4 Aminocinnoline 3 Carboxamide Research

Utilization of 4-Aminocinnoline-3-carboxamide as a MALDI Matrix

This compound (4-AC) has been identified as a novel and effective dual-polarity matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). nih.gov MALDI-MS is an analytical technique used to determine the molecular weight of analytes by embedding them in a crystalline matrix that strongly absorbs laser light. nih.gov The matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules for mass analysis. nih.gov The choice of matrix is critical for achieving high-quality results. nih.gov

The efficacy of a MALDI matrix is determined by several key performance characteristics. nih.gov Research has demonstrated that 4-AC exhibits superior performance in several of these areas when compared to commonly used matrices like 2,5-dihydroxybenzoic acid (DHB) and 9-aminoacridine (B1665356) (9-AA). nih.gov

UV Absorption: An ideal matrix must possess strong absorption at the laser's emission wavelength, typically in the UV range (e.g., 355 nm), to ensure efficient energy transfer. nih.gov 4-AC shows superior UV absorption at 355 nm compared to traditional matrices. nih.gov

Ion Yields: The efficiency of the ionization process directly impacts the signal intensity. 4-AC has been shown to produce higher ion yields, leading to improved sensitivity in mass spectrometry analysis. nih.gov

Background Interference: A good matrix should generate minimal background signals in the low-mass range to avoid interfering with the detection of small molecule analytes. nih.gov 4-AC demonstrates reduced background interference, resulting in cleaner spectra. nih.gov

Vacuum Stability: Matrices must be stable under the high vacuum conditions of the mass spectrometer to prevent sublimation, which can lead to inconsistent results. nih.gov 4-AC possesses excellent vacuum stability, making it a reliable choice for prolonged analyses. nih.gov

Table 1: Performance Comparison of MALDI Matrices

| Performance Characteristic | This compound (4-AC) | 2,5-dihydroxybenzoic acid (DHB) | 9-aminoacridine (9-AA) |

|---|---|---|---|

| UV Absorption at 355 nm | Superior | Standard | Standard |

| Ion Yields | Higher | Standard | Standard |

| Background Interference | Lower | Moderate | Moderate |

| Vacuum Stability | High | Moderate | Moderate |

This table is based on comparative findings reported in scientific literature. nih.gov

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules, such as metabolites, lipids, and proteins, directly within tissue sections. scienceopen.com This label-free method provides a molecular snapshot of biochemical systems, offering insights into physiological and pathological processes. scienceopen.comnih.gov The superior performance characteristics of 4-AC make it an ideal matrix for MALDI-MSI applications. nih.gov Its ability to enhance ion yields and reduce background noise allows for the high-sensitivity mapping of a wide range of molecules across biological samples. nih.govnih.gov

A significant application of 4-AC as a MALDI matrix has been in the field of neuroscience, particularly in the study of neurodegenerative diseases. nih.gov In one study, 4-AC was used to perform MALDI-MSI on the brain and serum of an APP/PS1 transgenic mouse model of Alzheimer's disease (AD). nih.gov This approach enabled a comprehensive evaluation of metabolic alterations associated with the disease. nih.gov

The use of 4-AC allowed researchers to map the spatio-chemical distribution of various metabolites, revealing significant changes in the brains of AD mice compared to healthy controls. nih.gov In total, 93 different metabolites were found to have altered regional levels in the brains of the AD model mice. nih.gov This detailed molecular mapping helps to unravel the complex metabolic abnormalities in both central and peripheral systems, which is crucial for understanding the pathology of Alzheimer's disease. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods are indispensable tools in modern drug discovery and molecular biology. Techniques such as in silico screening, molecular docking, and molecular dynamics simulations provide valuable insights into the interactions between small molecules and their biological targets, guiding the design of more potent and selective compounds.

In silico screening involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. plos.org This process is often followed by molecular docking, a method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The quality of the binding is often evaluated using a scoring function, which estimates the binding affinity; a more negative docking score typically indicates a better binding interaction. mdpi.com

In studies involving quinoline-3-carboxamides, a class of compounds structurally related to this compound, molecular docking has been used to predict their binding affinity to various kinases. mdpi.com These studies help in understanding the structural basis of inhibitor potency and selectivity, guiding the rational design of new derivatives. mdpi.com For example, docking analyses can reveal key interactions, such as hydrogen bonds and non-polar contacts, between the compound and the active site residues of the target protein. nih.gov

Table 2: Illustrative Docking Scores for Kinase Inhibitors

| Compound | Target Kinase | Docking Score (kcal/mol) |

|---|---|---|

| Inhibitor A | ATM | -9.5 |

| Inhibitor A | ATR | -8.2 |

| Inhibitor A | DNA-PKcs | -8.7 |

| Inhibitor B | ATM | -9.9 |

| Inhibitor B | ATR | -8.5 |

| Inhibitor B | DNA-PKcs | -9.1 |

This table presents hypothetical data representative of results from molecular docking studies, where more negative scores suggest stronger binding affinity. mdpi.com

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com In drug discovery, MD simulations provide detailed information about the flexibility of proteins and the stability of protein-ligand complexes. mdpi.comfrontiersin.org By simulating the behavior of the docked complex over a period of nanoseconds, researchers can assess whether the initial binding pose predicted by docking is stable. plos.orgmdpi.com The stability is often analyzed by monitoring metrics like the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. plos.org

Following MD simulations, binding free energy calculations, such as those using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, can be performed. frontiersin.orgresearcher.life These calculations provide a more accurate estimation of the binding affinity than docking scores alone by considering factors like solvation effects. frontiersin.org For quinoline-3-carboxamide (B1254982) derivatives, MD simulations have been used to confirm the stability of their interactions with target kinases, providing further evidence for their mechanism of action. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors—physicochemical properties of a molecule—QSAR models can predict the activity of novel compounds, thereby guiding the synthesis of more potent and selective derivatives.

While the cinnoline (B1195905) scaffold is of significant interest in medicinal chemistry, specific and detailed QSAR studies focusing solely on this compound derivatives are not extensively documented in publicly available literature. However, the principles of QSAR are broadly applicable. A typical QSAR study on this class of compounds would involve the following steps:

Data Set Preparation: A series of this compound analogs with experimentally determined biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular shape, volume, and surface area related descriptors.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability.

Such models, once established, would be invaluable for the rational design of new this compound derivatives with enhanced biological profiles.

Prediction of Biological Targets and Binding Modes

Identifying the molecular targets of a compound is a critical step in understanding its mechanism of action. Computational methods are increasingly used to predict these interactions, providing insights that can be experimentally validated. For this compound and its derivatives, several biological targets have been identified through experimental screening, and computational approaches can further elucidate these interactions.

Identified Biological Targets:

Research has shown that derivatives of this compound exhibit a range of biological activities, suggesting interactions with multiple targets. bepls.com

| Biological Target | Compound Class | Observed Activity |

| Leucine-Rich Repeat Kinase 2 (LRRK2) | This compound derivatives | Potent inhibition of wild-type and mutant LRRK2. bepls.com |